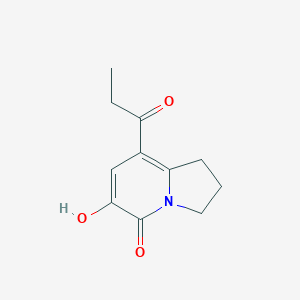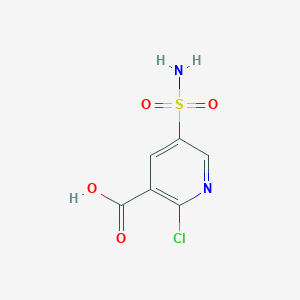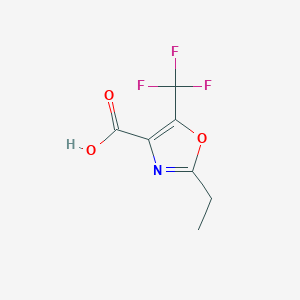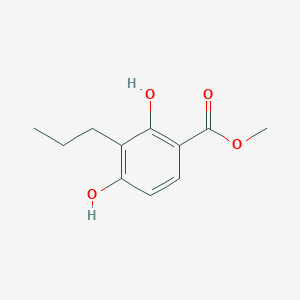
EINECS 254-859-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 254-859-3 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxyphenyl group and a phenylmethylamino group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 254-859-3 involves several steps. The starting materials typically include 3,5-dihydroxybenzaldehyde, phenylmethylamine, and theophylline. The synthetic route can be summarized as follows:
Condensation Reaction: 3,5-dihydroxybenzaldehyde reacts with phenylmethylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Alkylation: The amine is then alkylated with a suitable alkylating agent to introduce the propyl group.
Coupling: The resulting compound is coupled with theophylline to form the final product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 254-859-3 can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The phenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for organic synthesis.
Biology
In biology, the compound’s potential antioxidant properties, due to the presence of dihydroxyphenyl groups, can be explored for protecting cells from oxidative stress.
Medicine
In medicine, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with various biological targets can be investigated for treating diseases such as cancer or neurodegenerative disorders.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of EINECS 254-859-3 involves its interaction with specific molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The purine core can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxy-ethyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride
- 2-Amino-3-(3’-hydroxy-phenyl)-propanols
Uniqueness
Compared to similar compounds, EINECS 254-859-3 has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and purine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
40254-73-7 |
|---|---|
Formule moléculaire |
C25H28ClN5O5 |
Poids moléculaire |
514.0 g/mol |
Nom IUPAC |
7-[3-[benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C25H27N5O5.ClH/c1-27-23-22(24(34)28(2)25(27)35)30(16-26-23)10-6-9-29(14-17-7-4-3-5-8-17)15-21(33)18-11-19(31)13-20(32)12-18;/h3-5,7-8,11-13,16,31-32H,6,9-10,14-15H2,1-2H3;1H |
Clé InChI |
PZUVSJJEOLUMIN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)O)O.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dimethyl [(4-aminophenyl)methyl]phosphonate](/img/structure/B8686244.png)
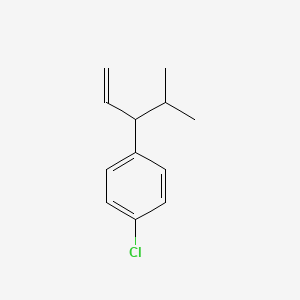
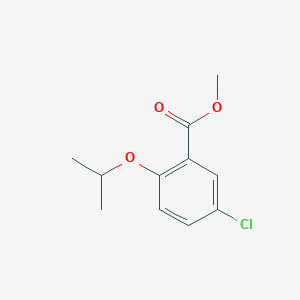

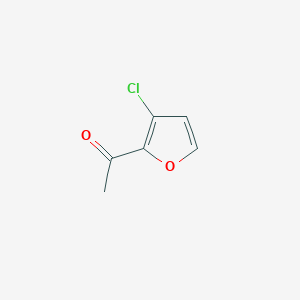

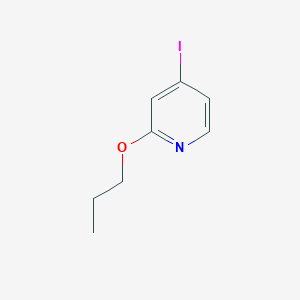
![1-Propanesulfonic acid, 3-[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B8686314.png)

